molecular formula C8H5BrN2O B8153746 5-(4-Bromopyridin-2-yl)oxazole

5-(4-Bromopyridin-2-yl)oxazole

Cat. No.: B8153746
M. Wt: 225.04 g/mol
InChI Key: QSMFESIHLYNGCE-UHFFFAOYSA-N
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Description

5-(4-Bromopyridin-2-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a bromopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromopyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents. The reaction conditions often involve the use of a base such as sodium ethoxide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing continuous flow techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromopyridin-2-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are typically used.

    Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are employed in Suzuki-Miyaura couplings.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, biaryl compounds, and other heterocyclic derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Bromopyridin-2-yl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromopyridin-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity. The bromopyridine moiety can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromopyridin-2-yl)oxazole is unique due to the presence of both the bromopyridine and oxazole moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(4-bromopyridin-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-11-7(3-6)8-4-10-5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMFESIHLYNGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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